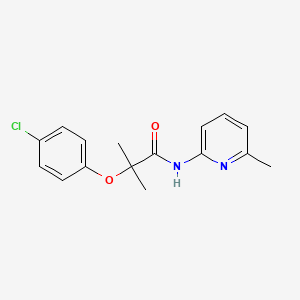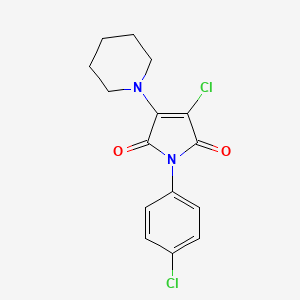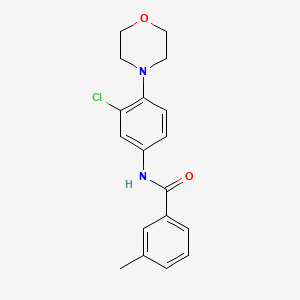
N-(3-chloro-4-morpholin-4-ylphenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-morpholin-4-ylphenyl)-3-methylbenzamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a morpholine ring, a chloro-substituted phenyl group, and a benzamide moiety, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-3-methylbenzamide typically involves the reaction of 3-chloro-4-morpholin-4-ylphenylamine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation ensures consistent quality and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.
化学反应分析
Types of Reactions
N-(3-chloro-4-morpholin-4-ylphenyl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study specific biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of conditions related to inflammation and oxidative stress.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it has been shown to inhibit the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), a metabolite involved in various physiological processes . This inhibition can result in reduced inflammation and improved outcomes in models of stroke and other conditions .
相似化合物的比较
N-(3-chloro-4-morpholin-4-ylphenyl)-3-methylbenzamide can be compared with other similar compounds, such as:
TS-011: A selective inhibitor of 20-HETE synthesis with similar structural features.
Rubiarbonone C: Another inhibitor of cytochrome P450 enzymes with distinct structural differences.
These compounds share some common biological activities but differ in their specificity, potency, and potential applications. This compound stands out due to its unique combination of chemical properties and biological effects.
属性
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-3-2-4-14(11-13)18(22)20-15-5-6-17(16(19)12-15)21-7-9-23-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWXOXNHIAFVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

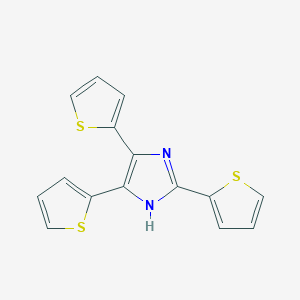
![4-[(2-Chlorophenoxy)methyl]-5-ethylthiophene-2-carbaldehyde](/img/structure/B5765827.png)
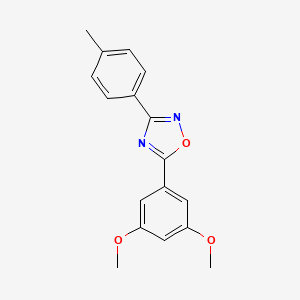

![N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]pyridin-2-amine](/img/structure/B5765844.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5765846.png)
METHANONE](/img/structure/B5765856.png)
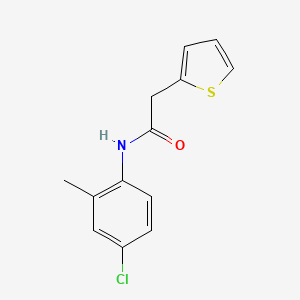
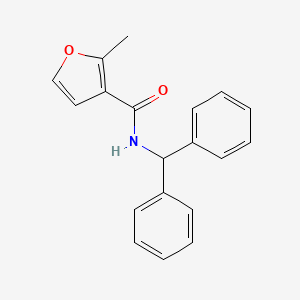
![methyl 3-[2-(2,5-dichlorophenoxy)acetamido]benzoate](/img/structure/B5765869.png)
![15-pyridin-4-yl-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene](/img/structure/B5765879.png)
